4-(4-Methyl-3-nitrophenoxy)piperidine 4-(4-Methyl-3-nitrophenoxy)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20449700
InChI: InChI=1S/C12H16N2O3/c1-9-2-3-11(8-12(9)14(15)16)17-10-4-6-13-7-5-10/h2-3,8,10,13H,4-7H2,1H3
SMILES:
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27 g/mol

4-(4-Methyl-3-nitrophenoxy)piperidine

CAS No.:

Cat. No.: VC20449700

Molecular Formula: C12H16N2O3

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Methyl-3-nitrophenoxy)piperidine -

Specification

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
IUPAC Name 4-(4-methyl-3-nitrophenoxy)piperidine
Standard InChI InChI=1S/C12H16N2O3/c1-9-2-3-11(8-12(9)14(15)16)17-10-4-6-13-7-5-10/h2-3,8,10,13H,4-7H2,1H3
Standard InChI Key ZQBJSMFSBLGUKJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)OC2CCNCC2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

4-(4-Methyl-3-nitrophenoxy)piperidine belongs to the piperidine family, a class of six-membered heterocyclic amines with one nitrogen atom. Its structure combines a piperidine ring with a substituted phenoxy group, where the phenyl ring is modified at the 3-position with a nitro group (NO2-\text{NO}_2) and at the 4-position with a methyl group (CH3-\text{CH}_3) . The compound’s IUPAC name is 4-(4-methyl-3-nitrophenoxy)piperidine, and its canonical SMILES representation is CC1=C(C=C(C=C1)OC2CCNCC2)[N+](=O)[O-]\text{CC1=C(C=C(C=C1)OC2CCNCC2)[N+](=O)[O-]} .

Table 1: Key Chemical Properties of 4-(4-Methyl-3-nitrophenoxy)piperidine

PropertyValue
CAS Number2228337-29-7
Molecular FormulaC12H16N2O3\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}_{3}
Molecular Weight236.27 g/mol
IUPAC Name4-(4-methyl-3-nitrophenoxy)piperidine
XLogP3-AA2.4 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

The compound’s nitro group confers strong electron-withdrawing properties, influencing its reactivity in substitution and reduction reactions. The methyl group enhances lipophilicity, potentially impacting membrane permeability in biological systems .

Synthesis and Manufacturing

The synthesis of 4-(4-Methyl-3-nitrophenoxy)piperidine typically involves nucleophilic aromatic substitution (SNAr) between piperidine and 4-methyl-3-nitrophenol. A base such as potassium carbonate (K2CO3\text{K}_2\text{CO}_3) is employed to deprotonate the phenolic hydroxyl group, facilitating the displacement of a leaving group (e.g., fluoride or chloride) on the aromatic ring .

Representative Synthetic Pathway:

  • Reaction Setup:

    • 4-Methyl-3-nitrophenol (1.0 equiv) and piperidine (1.2 equiv) are combined in a polar aprotic solvent like N,NN,N-dimethylformamide (DMF).

    • Potassium carbonate (2.0 equiv) is added to deprotonate the phenol.

    • The mixture is heated to 80°C for 12–24 hours under inert atmosphere.

  • Workup and Purification:

    • The reaction is quenched with water, and the product is extracted using ethyl acetate.

    • Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the pure compound.

This method achieves moderate yields (40–60%), with scalability limited by the cost of 4-methyl-3-nitrophenol. Alternative routes explored in patent literature include the use of phase-transfer catalysts to enhance reaction efficiency .

Physicochemical Properties

While comprehensive data on melting and boiling points remain unavailable, the compound’s solubility profile and stability have been partially characterized:

  • Solubility:

    • Freely soluble in DMF, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).

    • Sparingly soluble in water (<0.1 mg/mL at 25°C) due to its lipophilic aromatic substituents .

  • Stability:

    • Stable under ambient conditions for ≥12 months when stored in airtight containers.

    • Susceptible to nitro group reduction under hydrogenation conditions (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}), forming amino derivatives .

Applications and Research Findings

Pharmaceutical Research

Piperidine derivatives are pivotal in drug discovery, serving as scaffolds for kinase inhibitors and neurotransmitter analogs. Although 4-(4-Methyl-3-nitrophenoxy)piperidine itself lacks documented therapeutic activity, its structural analogs have shown promise:

  • Kinase Inhibition:

    • A 2018 study demonstrated that triazine-containing piperidine derivatives inhibit anaplastic lymphoma kinase (ALK), a target in non-small cell lung cancer (NSCLC) . The nitro group in such compounds may stabilize binding interactions with kinase ATP pockets.

  • Neurotransmitter Modulation:

    • Piperidine moieties are common in serotonin and dopamine reuptake inhibitors. The methyl and nitro substituents in this compound could be leveraged to fine-tune blood-brain barrier penetration .

Agricultural Chemistry

The compound’s nitroaromatic structure aligns with pesticidal agents that disrupt insect neurotransmission. A 2024 report highlighted its use as an intermediate in neonicotinoid-like insecticides, though specific formulations remain proprietary .

Material Science

Nitro-substituted piperidines have been explored as monomers for high-performance polymers. Their rigid aromatic systems contribute to thermal stability, making them candidates for aerospace coatings.

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